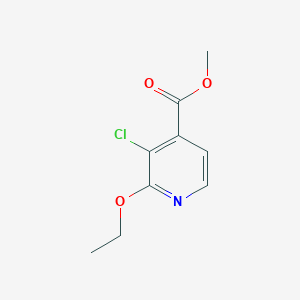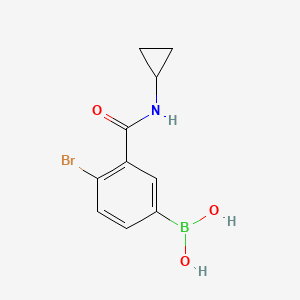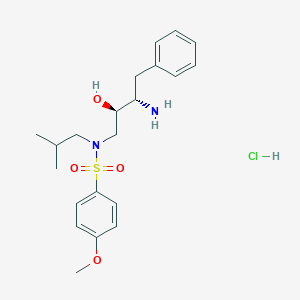![molecular formula C16H13Cl2N3O5S B14033237 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one CAS No. 1628795-46-9](/img/structure/B14033237.png)
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one is a synthetic organic compound that belongs to the class of pyrido[2,3-D]pyrimidinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidines. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of the dichloro and dimethoxy groups on the phenyl ring.
Cyclization: Formation of the pyrido[2,3-D]pyrimidinone core through cyclization reactions.
Sulfonylation: Introduction of the methylsulfonyl group under specific conditions, such as using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the nitro or sulfonyl groups if present.
Substitution: The dichloro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the phenyl ring.
科学研究应用
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
Medicinally, compounds of this class are often investigated for their potential as anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
In the industrial sector, it could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific kinases or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
6-(2,6-Dichloro-3,5-dimethoxyphenyl)pyrido[2,3-D]pyrimidin-7(8H)-one: Lacks the methylsulfonyl group.
2-(Methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one: Lacks the dichloro and dimethoxy groups on the phenyl ring.
Uniqueness
The presence of both the dichloro and dimethoxy groups on the phenyl ring, along with the methylsulfonyl group, may confer unique chemical properties and biological activities to the compound, distinguishing it from its analogs.
属性
CAS 编号 |
1628795-46-9 |
|---|---|
分子式 |
C16H13Cl2N3O5S |
分子量 |
430.3 g/mol |
IUPAC 名称 |
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C16H13Cl2N3O5S/c1-25-9-5-10(26-2)13(18)11(12(9)17)8-4-7-6-19-16(27(3,23)24)21-14(7)20-15(8)22/h4-6H,1-3H3,(H,19,20,21,22) |
InChI 键 |
QBDVKRWCRGXPMB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3NC2=O)S(=O)(=O)C)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14033164.png)
![4-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B14033165.png)



![6-Methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B14033192.png)



![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)


